2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
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Overview
Description
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound characterized by the presence of two trifluoromethyl groups attached to a phenyl ring, which is further connected to an ethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves the reaction of 2,5-bis(trifluoromethyl)benzyl chloride with ethanamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Triethylamine in dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with different nucleophiles attached to the phenyl ring.
Scientific Research Applications
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The presence of trifluoromethyl groups enhances its lipophilicity and ability to interact with hydrophobic regions of biomolecules. This interaction can lead to modulation of biological pathways and exertion of its effects at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Trifluoromethyl)phenyl]ethan-1-amine hydrochloride
- 2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride
Uniqueness
2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is unique due to the presence of two trifluoromethyl groups at the 2 and 5 positions of the phenyl ring, which significantly influences its chemical properties and reactivity compared to similar compounds with different substitution patterns.
Properties
Molecular Formula |
C10H10ClF6N |
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Molecular Weight |
293.63 g/mol |
IUPAC Name |
2-[2,5-bis(trifluoromethyl)phenyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C10H9F6N.ClH/c11-9(12,13)7-1-2-8(10(14,15)16)6(5-7)3-4-17;/h1-2,5H,3-4,17H2;1H |
InChI Key |
GBPFLAXLHDEFSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CCN)C(F)(F)F.Cl |
Origin of Product |
United States |
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